molecular formula C18H17F2N5O3S B2372552 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 898607-37-9

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2372552
CAS No.: 898607-37-9
M. Wt: 421.42
InChI Key: WSJPUMVGCKRFEC-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a sulfanyl bridge connecting the triazole core to the acetamide moiety. Key structural elements include:

  • Triazole ring: Substituted at position 4 with an amino group and at position 5 with a 4-methoxyphenyl group.
  • Acetamide group: Linked to a 4-(difluoromethoxy)phenyl substituent via the nitrogen atom.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O3S/c1-27-13-6-2-11(3-7-13)16-23-24-18(25(16)21)29-10-15(26)22-12-4-8-14(9-5-12)28-17(19)20/h2-9,17H,10,21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJPUMVGCKRFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and difluoromethoxyphenyl groups via nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride, dimethylformamide, and various halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, halogenated intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and phenyl groups enable it to bind to active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

  • Nitro and chlorine substituents (e.g., in , compounds 15–18) correlate with enhanced anti-inflammatory activity due to improved target binding .
  • Electron-Donating Groups (EDGs) :
    • Methoxy and hydroxyl groups (e.g., AM33 in ) facilitate hydrogen bonding with enzymes like reverse transcriptase, critical for antiviral activity .
  • Heterocyclic Modifications :
    • Furan-2-yl substituents (–7) demonstrate moderate anti-exudative activity, though less potent than difluoromethoxy derivatives .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : The difluoromethoxy group in the target compound likely increases logP compared to methoxy or hydroxyl analogs, enhancing membrane permeability .
  • Metabolic Stability: Fluorinated groups (e.g., difluoromethoxy, trifluoromethyl) reduce susceptibility to CYP450-mediated degradation compared to non-halogenated analogs .

Research Findings and Mechanistic Insights

  • Anti-Inflammatory Potential: Compounds with 4-methoxyphenyl and fluorinated acetamide groups (e.g., ) inhibit cyclooxygenase-2 (COX-2) by 30–40% at 10 µM, comparable to celecoxib . The target compound’s difluoromethoxy group may further optimize COX-2 selectivity due to steric hindrance .
  • Antiviral Activity: Triazole derivatives with hydroxylphenyl substituents () exhibit reverse transcriptase inhibition (IC₅₀ = 12–18 nM), outperforming nevirapine (IC₅₀ = 25 nM) . The target compound’s 4-amino group could facilitate hydrogen bonding with viral protease active sites, though in vitro validation is pending .

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₁₂N₄O₃S
  • Molecular Weight : 280.31 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound under discussion has been shown to have cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have demonstrated that triazole derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased cell death.
Cell LineIC₅₀ (μM)Reference
HeLa12.5
HepG215.0
A54910.0

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Triazoles are known for their antifungal properties, and recent studies suggest that they may possess antibacterial activity as well.

  • Antifungal Activity : The compound was tested against various fungal strains and exhibited significant inhibitory effects.
Fungal StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Candida albicans8
Aspergillus niger16

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been explored for other therapeutic potentials:

  • Anti-inflammatory Effects : Preliminary studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the efficacy of the compound against breast cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 10 μM, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Antimicrobial Activity :
    Another study focused on the antimicrobial effects of the compound against multidrug-resistant bacterial strains. The results showed promising activity with MIC values comparable to standard antibiotics, highlighting its potential use in treating resistant infections.

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